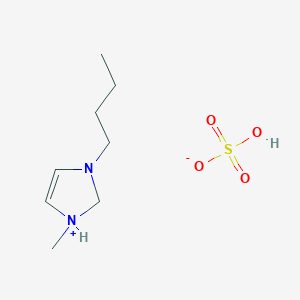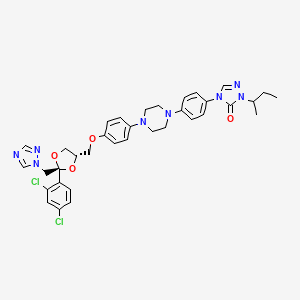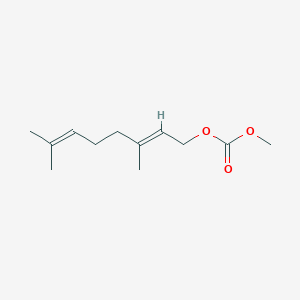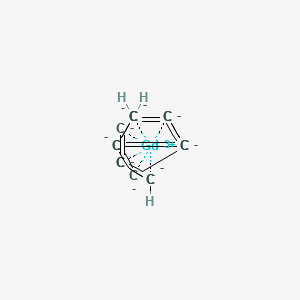
cyclopenta-1,3-diene;gadolinium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;gadolinium(3+) is a coordination compound consisting of cyclopenta-1,3-diene and gadolinium in its +3 oxidation state. This compound is known for its unique chemical properties and applications in various scientific fields, particularly in organometallic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;gadolinium(3+) typically involves the reaction of gadolinium chloride with cyclopenta-1,3-diene in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or sublimation techniques .
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;gadolinium(3+) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification methods, such as column chromatography, are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;gadolinium(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gadolinium oxides.
Reduction: Reduction reactions can convert gadolinium(3+) to lower oxidation states.
Substitution: Ligand substitution reactions can replace cyclopenta-1,3-diene with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include gadolinium oxides, reduced gadolinium species, and substituted gadolinium complexes. These products have distinct properties and applications in different fields .
Scientific Research Applications
Cyclopenta-1,3-diene;gadolinium(3+) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in magnetic resonance imaging (MRI) as a contrast agent due to the paramagnetic properties of gadolinium.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and cancer treatment.
Mechanism of Action
The mechanism of action of cyclopenta-1,3-diene;gadolinium(3+) involves its interaction with molecular targets through coordination chemistry. The gadolinium ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include ligand exchange, electron transfer, and coordination to specific molecular sites .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A related compound with similar chemical properties but without the gadolinium ion.
Dicyclopentadiene: A dimer of cyclopentadiene with different reactivity and applications.
Tris(cyclopentadienyl)gadolinium(III): Another gadolinium complex with three cyclopentadienyl ligands.
Uniqueness
Cyclopenta-1,3-diene;gadolinium(3+) is unique due to the presence of gadolinium, which imparts paramagnetic properties and enhances its applications in MRI and materials science. Its ability to form stable complexes with various ligands also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H3Gd-12 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;gadolinium(3+) |
InChI |
InChI=1S/3C5H.Gd/c3*1-2-4-5-3-1;/h3*1H;/q3*-5;+3 |
InChI Key |
FKUAWPGNQRRRKM-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



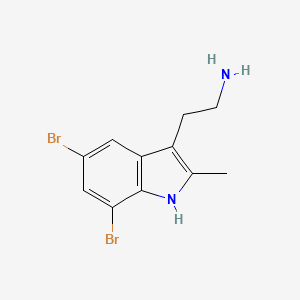
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
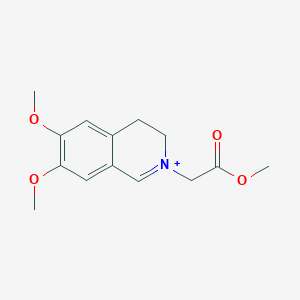

![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)

![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
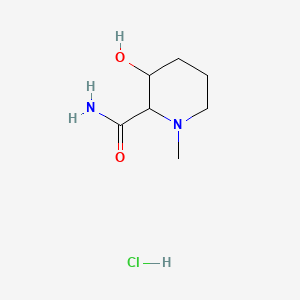
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
